1-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde
Overview
Description
1-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a bromophenyl group at position 1 and a formyl group at position 4 makes this compound unique and significant in various chemical and biological applications.
Mechanism of Action
Target of Action
Related pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
A molecular simulation study of a related compound revealed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets, leading to changes in their function.
Biochemical Pathways
Related compounds have been associated with the production of reactive oxygen species (ros) and the inhibition of acetylcholinesterase (ache) activity . These effects could potentially lead to downstream effects such as oxidative stress and impaired nerve pulse transmission .
Pharmacokinetics
A related compound has been described as having high gastrointestinal absorption and being blood-brain barrier permeant . These properties could potentially influence the bioavailability of 1-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde.
Result of Action
Related compounds have shown significant antipromastigote activity and inhibition effects againstPlasmodium berghei . Additionally, they have been associated with reduced AchE activity and no effect on malondialdehyde (MDA) concentrations .
Action Environment
The suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of similar compounds, is known for its mild and functional group tolerant reaction conditions, suggesting that the compound could be stable under a variety of environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds. The reaction typically proceeds under mild conditions using catalysts such as copper or palladium . Another method involves the condensation of 4-bromobenzaldehyde with hydrazine derivatives, followed by cyclization and oxidation steps .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of efficient catalysts and solvents ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products:
Oxidation: 1-(4-Bromophenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 1-(4-Bromophenyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde has numerous applications in scientific research:
Comparison with Similar Compounds
- 1-(3-Bromophenyl)-1H-pyrazole-4-carbaldehyde
- 1-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde
- 1-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde
Uniqueness: 1-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds with specific biological activities and chemical reactivity .
Properties
IUPAC Name |
1-(4-bromophenyl)pyrazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-9-1-3-10(4-2-9)13-6-8(7-14)5-12-13/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVXEJDVTQWKNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356164 | |
Record name | 1-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
294877-41-1 | |
Record name | 1-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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